molecular formula C26H32N8O3 B12455510 4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide

4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide

Cat. No.: B12455510
M. Wt: 504.6 g/mol
InChI Key: JCCIICHPRAAMGK-UHFFFAOYSA-N
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Description

4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a CDK2 inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide involves inhibition of CDK2 (cyclin-dependent kinase 2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .

Properties

Molecular Formula

C26H32N8O3

Molecular Weight

504.6 g/mol

IUPAC Name

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-(1-prop-2-enoylpiperidin-3-yl)pyrazolo[3,4-d]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)

InChI Key

JCCIICHPRAAMGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C

Origin of Product

United States

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